molecular formula C23H29ClN2O3S B11338693 N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11338693
M. Wt: 449.0 g/mol
InChI Key: RLEOYURQQYBQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a butylphenyl group, a chlorobenzylsulfonyl group, and a carboxamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Butylphenyl Group: This step involves the alkylation of the piperidine ring with 4-butylphenyl halide under basic conditions.

    Attachment of the Chlorobenzylsulfonyl Group: The chlorobenzylsulfonyl group is introduced via a sulfonylation reaction using 2-chlorobenzylsulfonyl chloride and a base like triethylamine.

    Formation of the Carboxamide Group: The final step involves the amidation of the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Products include butyl alcohol, butyraldehyde, and butyric acid.

    Reduction: Products include the corresponding sulfide or thiol derivatives.

    Substitution: Products include nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-2-chloroacetamide: Similar in structure but lacks the piperidine ring and sulfonyl group.

    N-(4-butylphenyl)-2-[(2,5-dichlorophenyl)oxy]acetamide: Similar but contains an acetamide group instead of a carboxamide group.

Uniqueness

N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the combination of its piperidine ring, butylphenyl group, chlorobenzylsulfonyl group, and carboxamide group. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H29ClN2O3S

Molecular Weight

449.0 g/mol

IUPAC Name

N-(4-butylphenyl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S/c1-2-3-6-18-9-11-21(12-10-18)25-23(27)19-13-15-26(16-14-19)30(28,29)17-20-7-4-5-8-22(20)24/h4-5,7-12,19H,2-3,6,13-17H2,1H3,(H,25,27)

InChI Key

RLEOYURQQYBQGH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.